molecular formula C9H10N2O2 B14496768 N-(1-Nitroprop-1-en-2-yl)aniline CAS No. 62875-03-0

N-(1-Nitroprop-1-en-2-yl)aniline

Cat. No.: B14496768
CAS No.: 62875-03-0
M. Wt: 178.19 g/mol
InChI Key: ZSPDYXDLESVVHN-UHFFFAOYSA-N
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Description

N-(1-Nitroprop-1-en-2-yl)aniline is a chemical compound of interest in organic synthesis and medicinal chemistry research. Compounds featuring nitroalkene and aniline functional groups serve as versatile intermediates for constructing nitrogen-containing heterocycles, which are key structural motifs in many biologically active molecules and pharmaceuticals . The nitro group is a strong electron-withdrawing functionality, making this compound a potential building block for push-pull systems and participation in various cyclization and multi-component reactions to create diverse molecular architectures . Research into similar compounds demonstrates their value as precursors for synthesizing complex structures with potential antibacterial and cytotoxic activities . This product is intended for chemical synthesis and research applications in a controlled laboratory environment. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

62875-03-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(1-nitroprop-1-en-2-yl)aniline

InChI

InChI=1S/C9H10N2O2/c1-8(7-11(12)13)10-9-5-3-2-4-6-9/h2-7,10H,1H3

InChI Key

ZSPDYXDLESVVHN-UHFFFAOYSA-N

Canonical SMILES

CC(=C[N+](=O)[O-])NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Nitroalkene-Aniline Conjugate Addition

Principle : Michael addition of aniline to a nitroalkene forms the enamine structure.
Procedure :

  • Nitroalkene Synthesis : Prepare 1-nitroprop-1-ene via Henry reaction between nitromethane and acetaldehyde under basic conditions.
  • Conjugate Addition : React aniline with 1-nitroprop-1-ene in tetrahydrofuran (THF) at 0–25°C, catalyzed by acetic acid. The reaction proceeds via nucleophilic attack of aniline’s NH$$_2$$ on the β-carbon of the nitroalkene.
    Optimization :
  • Yield : 65–75% (crude), purified via silica gel chromatography.
  • Key Parameter : Strict temperature control minimizes polymerization of the nitroalkene.

Reaction Scheme :
$$
\text{Aniline} + \text{CH}2=\text{C}(\text{NO}2)\text{CH}_3 \xrightarrow{\text{THF, AcOH}} \text{N-(1-Nitroprop-1-en-2-yl)aniline}
$$

Advantages :

  • Single-step process with commercially available starting materials.
  • Scalable under inert conditions.

Organometallic Coupling

Principle : Halogen-metal exchange followed by nitro group introduction.
Procedure :

  • Substrate Preparation : Synthesize 2-bromo-1-nitroprop-1-ene via bromination of 1-nitropropene.
  • Lithiation : Treat 2-bromo-1-nitroprop-1-ene with n-butyllithium (n-BuLi) in hexane at −78°C to generate a lithium intermediate.
  • Amination : Add aniline to the lithiated species, quenching with aqueous NH$$_4$$Cl.

Optimization :

  • Yield : 55–60% after recrystallization (ethanol/water).
  • Safety Note : n-BuLi requires strict anhydrous conditions and low temperatures.

Reaction Scheme :
$$
\text{Br-C}(\text{NO}2)=\text{CH}2 \xrightarrow{\text{n-BuLi}} \text{Li-C}(\text{NO}2)=\text{CH}2 \xrightarrow{\text{Aniline}} \text{this compound}
$$

Advantages :

  • High regioselectivity for nitro group placement.
  • Compatible with functionalized anilines.

Nitroketone Condensation and Dehydration

Principle : Enamine formation via condensation of aniline with a nitroketone, followed by dehydration.
Procedure :

  • Nitroketone Synthesis : Oxidize 1-nitro-2-propanol using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) to yield 1-nitropropan-2-one.
  • Condensation : Reflux aniline and 1-nitropropan-2-one in toluene with p-toluenesulfonic acid (PTSA), removing water via Dean-Stark trap.
  • Dehydration : Treat the intermediate with P$$2$$O$$5$$ in refluxing xylene to form the enamine.

Optimization :

  • Yield : 70–80% after distillation.
  • Purity : ≥98% by HPLC.

Reaction Scheme :
$$
\text{Aniline} + \text{O}=\text{C}(\text{NO}2)\text{CH}3 \xrightarrow{\text{PTSA}} \text{Enamine intermediate} \xrightarrow{\text{P}2\text{O}5} \text{this compound}
$$

Advantages :

  • Avoids hazardous organometallics.
  • Amenable to continuous flow reactors for scale-up.

Comparative Analysis of Methods

Method Yield Scalability Safety Key Reference
Conjugate Addition 65–75% Moderate Moderate (exothermic) ,
Organometallic Coupling 55–60% High Low (n-BuLi risk)
Nitroketone Condensation 70–80% High High ,

Key Findings :

  • Nitroketone Condensation offers the best balance of yield and safety.
  • Organometallic Coupling requires specialized handling but ensures precise regiochemistry.

Industrial-Scale Considerations

  • Continuous Flow Nitration : Adapting methodologies from patent CN111704555A, nitration steps can be optimized in flow reactors to enhance heat transfer and reduce byproducts (e.g., 4-methoxy-3-nitroaniline).
  • Catalyst Recovery : Phosphorous pentoxide (P$$2$$O$$5$$) and PTSA are recyclable via aqueous extraction, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-Nitroprop-1-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, Raney nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while oxidation can produce nitroso compounds .

Scientific Research Applications

N-(1-Nitroprop-1-en-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Nitroprop-1-en-2-yl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, potentially leading to biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between N-(1-Nitroprop-1-en-2-yl)aniline and structurally related compounds:

Compound Name Molecular Formula Functional Groups Synthesis Method Key Properties
This compound C₉H₉N₂O₂ Nitro, enamine Acid-catalyzed condensation Z-isomer due to H-bonding; electron-withdrawing nitro group enhances electrophilicity
N-Allyl-2-nitro-5-(1-piperazinyl)aniline C₁₄H₁₉N₃O₂ Nitro, allyl, piperazinyl Substitution/condensation reactions Piperazinyl group improves solubility; allyl enables polymerization or addition reactions
N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine C₁₆H₁₇ClN₄O Nitroso, chloro, alkylamine Nucleophilic substitution Nitroso group (less electron-withdrawing than nitro); redox-active
N-(1-Aminopropan-2-yl)aniline C₉H₁₄N₂ Amino, alkylamine Reduction or alkylation of nitro precursors Amino group is electron-donating; higher basicity and nucleophilicity
Key Observations:
  • Nitro vs. Nitroso Groups : The nitro group in this compound is more electron-withdrawing than the nitroso group in compounds like 2c–2l . This difference alters reactivity in electrophilic substitutions and redox reactions.
  • Substituent Effects : The piperazinyl group in N-Allyl-2-nitro-5-(1-piperazinyl)aniline enhances solubility in polar solvents, whereas the allyl group offers sites for further functionalization . In contrast, the chloro substituent in nitrosoanilines (e.g., 2c) directs electrophilic attacks to specific ring positions .
  • Amino vs. Nitro Functionality: Replacing the nitro group with an amino group (as in N-(1-Aminopropan-2-yl)aniline) shifts the electronic profile from electron-withdrawing to electron-donating, significantly increasing nucleophilicity .

Stability and Hazard Profiles

  • This compound: Limited hazard data in the evidence, but nitro groups generally pose explosion risks under high heat or shock.
  • Nitrosoanilines : Nitroso compounds are prone to dimerization and may release toxic fumes upon decomposition .
  • N-(1-Aminopropan-2-yl)aniline: Classified with hazards H302 (harmful if swallowed) and H314 (causes severe skin burns) .

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